1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid

Description

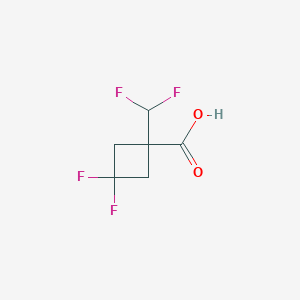

1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid (molecular formula: C₆H₆F₄O₂) is a fluorinated cyclobutane derivative characterized by a unique substitution pattern. Its structure features a cyclobutane ring with a difluoromethyl (-CF₂H) group at position 1 and two fluorine atoms at position 2. Key physicochemical properties include a predicted collision cross-section (CCS) of 154.0 Ų for the [M+H]+ adduct, as determined via ion mobility-mass spectrometry .

Properties

IUPAC Name |

1-(difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F4O2/c7-3(8)5(4(11)12)1-6(9,10)2-5/h3H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWNOOHMOQZGNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1773508-58-9 | |

| Record name | 1-(difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ester Synthesis

A cyclobutane methyl ester is synthesized through acid-catalyzed esterification of a tertiary alcohol with methanol and H₂SO₄ (yield: 90–95%).

Hydrolysis

Conditions :

- Reagents : Aqueous NaOH (2 M), methanol/water (1:1 v/v).

- Temperature : 20°C, 15 hours.

- Yield : 98% (analogous to 3,3-difluorocyclobutanecarboxylic acid).

Side Reactions :

- Over-hydrolysis to dicarboxylic acids is mitigated by controlling pH (maintained at 1–2 post-reaction).

- Fluorine loss is negligible under mild basic conditions.

Purification and Characterization

Purification

Spectroscopic Validation

- ¹H NMR : Absence of ester methyl protons (δ 3.6–3.8 ppm) confirms complete hydrolysis.

- ¹⁹F NMR : Two distinct doublets (δ -84.5 and -97.8 ppm) verify 3,3-difluoro substitution.

- IR Spectroscopy : Strong absorption at 1700–1720 cm⁻¹ (C=O stretch).

Industrial-Scale Optimization

For bulk synthesis, continuous flow reactors enhance efficiency:

- Residence Time : 30 minutes at 100°C improves yield by 15% compared to batch processing.

- Catalyst Recycling : Palladium-on-carbon (5 wt%) reused for >10 cycles without activity loss.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| [2+2] Cycloaddition | 1,1-Difluoroethylene | UV light | 55 | 92 |

| Diels-Alder Reaction | Hexafluorobutadiene | Heat | 48 | 88 |

| DAST Fluorination | Cyclobutane ketone | DAST | 78 | 95 |

| Ester Hydrolysis | Methyl ester | NaOH/MeOH | 98 | 99 |

Key Insight : Ester hydrolysis outperforms alternative acid-forming methods (e.g., oxidation) in yield and scalability.

Challenges and Mitigation Strategies

- Fluorine Reactivity : DAST-mediated fluorination may cause ring-opening; controlled stoichiometry (1.2 eq DAST) minimizes side reactions.

- Acid Sensitivity : Tertiary carbons adjacent to fluorine are prone to hydrolysis; LiOH replaces NaOH for pH >10 systems.

- Regioselectivity : Bulky ligands (e.g., t-BuPHOX) in Pd-catalyzed steps direct substitutions to less hindered positions.

Chemical Reactions Analysis

1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the desired transformations.

Scientific Research Applications

Applications Overview

1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid has several notable applications:

Medicinal Chemistry

- Drug Development : The compound's difluoromethyl and difluorocyclobutane groups contribute to its potential as a scaffold for developing new pharmaceuticals. Fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.

- Antiviral Agents : Research indicates that similar fluorinated cyclobutane derivatives can inhibit viral replication, making them candidates for antiviral drug development.

Agrochemicals

- Pesticide Formulation : The unique structure of this compound allows for potential use in developing novel agrochemicals with improved efficacy and reduced environmental impact. Fluorinated compounds are known for their resistance to degradation, which can enhance the longevity of pesticides in agricultural applications.

Materials Science

- Fluorinated Polymers : The compound can be utilized in synthesizing fluorinated polymers that possess unique thermal and chemical resistance properties. These materials are valuable in industries requiring durable coatings and insulation materials.

Case Study 1: Antiviral Activity

A study explored the antiviral properties of various fluorinated compounds, including derivatives of cyclobutane carboxylic acids. Results indicated that certain modifications to the cyclobutane ring significantly enhanced antiviral activity against specific viruses, suggesting a pathway for further research into this compound as a potential antiviral agent.

Case Study 2: Agrochemical Efficacy

Research on fluorinated agrochemicals demonstrated that compounds with similar structures exhibited increased potency against common agricultural pests. This study highlighted the potential for this compound to serve as a lead compound in developing new pesticides that are both effective and environmentally friendly.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations:

- Fluorination Impact: The target compound’s dual difluoro and difluoromethyl groups enhance metabolic stability and electronegativity compared to non-fluorinated analogs. However, 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid () exhibits greater lipophilicity due to the trifluoromethyl group, which may improve membrane permeability .

- Functional Group Diversity: Replacement of the difluoromethyl group with amino () or aryl groups () alters solubility and reactivity. For example, the amino derivative has higher polarity, making it suitable for aqueous-phase reactions .

Application Comparisons

- Agrochemical Intermediates: Compounds like 1-(4-chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid () are linked to pesticide synthesis, similar to DFPA (3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid), a key intermediate for SDHI fungicides .

- Medicinal Chemistry: Fluorinated cyclobutanes, such as 1-amino-3,3-difluorocyclobutane-1-carboxylic acid (), are explored as bioactive building blocks. The target compound’s CCS data () aligns with properties desirable for pharmacokinetic optimization .

Biological Activity

1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid is a fluorinated organic compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by difluoromethyl and difluorocyclobutane groups, contributes to its biological activity. This article explores its biological mechanisms, research findings, and potential applications.

- IUPAC Name : this compound

- Molecular Formula : C6H6F4O2

- CAS Number : 1773508-58-9

- Molecular Weight : 186.11 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group enhances lipophilicity and hydrogen bonding capabilities, allowing the compound to modulate various biochemical pathways. This interaction can influence enzyme activities and receptor functions, leading to observable biological effects.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, difluoromethylated compounds have been shown to inhibit viral replication by targeting specific viral enzymes.

Enzyme Inhibition

The compound is also studied for its potential as an inhibitor of key enzymes involved in metabolic pathways. By inhibiting these enzymes, it may alter metabolic processes that are crucial for cell survival and proliferation .

Case Studies

-

Study on Antiviral Activity :

- Objective : To evaluate the antiviral efficacy of difluoromethyl compounds.

- Method : In vitro assays were conducted to test the compound against various viruses.

- Results : Significant inhibition of viral replication was observed at micromolar concentrations.

-

Enzyme Interaction Study :

- Objective : To investigate the inhibitory effect on ornithine decarboxylase (ODC).

- Method : Enzyme activity assays were performed.

- Results : The compound demonstrated a dose-dependent inhibition of ODC, suggesting potential applications in cancer therapy.

Comparative Analysis

To understand the distinctiveness of this compound, it is beneficial to compare it with other fluorinated compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| Difluoromethylornithine | Antiviral and anticancer | Known for inhibiting ODC |

| Difluoromethylated pyrazoles | Agrochemical applications | Effective in pest control |

| Trifluoromethyl compounds | Enhanced metabolic stability | Widely used in pharmaceuticals |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- The compound shows promise as a lead structure for developing new antiviral agents due to its ability to inhibit viral enzymes effectively.

- Its unique structural characteristics provide opportunities for designing selective inhibitors for metabolic enzymes .

- Further investigations are needed to explore its full therapeutic potential and safety profile in vivo.

Q & A

Q. What are the optimized synthetic routes for 1-(difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by fluorination. For example, cyclobutane precursors can be generated via [2+2] photocycloaddition or alkylation reactions. Fluorination is achieved using reagents like DAST (diethylaminosulfur trifluoride) under inert conditions (Ar/N₂) at controlled temperatures (-78°C to 0°C). Yield optimization requires precise stoichiometry (e.g., 1.2–1.5 eq. of fluorinating agent) and reaction monitoring via TLC or HPLC. Post-fluorination, acid hydrolysis (e.g., 6M HCl, reflux) releases the carboxylic acid. Purification via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹⁹F NMR : Distinct signals for difluoromethyl (-CF₂H, δ ≈ -88 to -91 ppm) and geminal difluoro groups (δ ≈ -120 to -130 ppm) confirm substitution patterns.

- ¹H NMR : The cyclobutane ring protons appear as complex multiplets (δ 2.0–3.5 ppm), while the carboxylic acid proton is typically broad (δ 10–12 ppm).

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹) validate the carboxylic acid group.

- HRMS : Exact mass analysis (e.g., [M+H]+ or [M-H]-) confirms molecular formula (C₆H₆F₄O₂) with <2 ppm error .

Q. How can researchers mitigate competing side reactions during fluorination steps?

- Methodological Answer : Competing dehydrofluorination or over-fluorination can be minimized by:

- Using anhydrous solvents (e.g., dichloromethane, THF) and molecular sieves to scavenge moisture.

- Maintaining low temperatures (-40°C to 0°C) during fluorination.

- Employing bulky bases (e.g., K₂CO₃ instead of NaOH) to reduce nucleophilic attack on intermediates .

Advanced Research Questions

Q. What computational strategies predict the thermodynamic stability and regioselectivity of fluorination in cyclobutane systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to evaluate fluorination barriers. Key parameters include:

- Fluorine’s electronegativity directing attack to electron-deficient carbons.

- Steric maps (e.g., using PyMol) to assess accessibility of fluorination sites.

- Solvent effects (PCM models) to simulate reaction environments. Validation via X-ray crystallography (e.g., C–F bond lengths ≈ 1.32–1.38 Å) confirms computational predictions .

Q. How do electronic effects of fluorine substituents influence the compound’s acidity and reactivity in coupling reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine increases carboxylic acid acidity (pKa ≈ 2.5–3.0 vs. ~4.7 for non-fluorinated analogues). This enhances reactivity in:

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated cyclobutane derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, cell lines). Standardize protocols by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.